molecular formula C22H23N3O B11273333 2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline

2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline

Cat. No.: B11273333
M. Wt: 345.4 g/mol
InChI Key: VWGKQWHKSNXDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidinyl group and a phenoxy group with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidinyl Group: The quinoxaline core is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Attachment of the Phenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of a piperidinyl group and a phenoxy group with a prop-2-en-1-yl substituent is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-piperidin-1-yl-3-(2-prop-2-enylphenoxy)quinoxaline

InChI

InChI=1S/C22H23N3O/c1-2-10-17-11-4-7-14-20(17)26-22-21(25-15-8-3-9-16-25)23-18-12-5-6-13-19(18)24-22/h2,4-7,11-14H,1,3,8-10,15-16H2

InChI Key

VWGKQWHKSNXDLV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.